

The Triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diarachidonoyl-2-oleoyl glycerol

Cat. No.: B3026013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, physicochemical properties, synthesis, and potential biological significance of the triacylglycerol **1,3-Diarachidonoyl-2-oleoyl glycerol**. This document is intended to serve as a valuable resource for professionals in lipid research and drug development.

Core Structure and Properties

1,3-Diarachidonoyl-2-oleoyl glycerol is a structured triacylglycerol (TAG) molecule. It consists of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.^[1] Arachidonic acid is a polyunsaturated omega-6 fatty acid (20:4), and oleic acid is a monounsaturated omega-9 fatty acid (18:1). The specific positioning of these fatty acids on the glycerol backbone defines its chemical properties and potential biological activity.

Physicochemical Data

A summary of the known quantitative data for **1,3-Diarachidonoyl-2-oleoyl glycerol** is presented in Table 1. It is important to note that while some specific experimental values for this particular TAG are limited, the general properties of triacylglycerols provide a basis for its expected behavior.

Property	Value	Source
Molecular Formula	C ₆₁ H ₁₀₀ O ₆	[1]
Molecular Weight	929.4 g/mol	[1]
Physical Form	An oil	[1]
Solubility	- DMF: 10 mg/ml - Ethanol: 10 mg/ml - Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years	[1]
Synonyms	1,3-Diarachidonin-2-Olein; TG(20:4/18:1/20:4)	[1]

Note: Specific values for melting point, boiling point, and density for **1,3-Diarachidonoyl-2-oleoyl glycerol** are not readily available in the cited literature. The melting point of triacylglycerols is generally influenced by the chain length and degree of unsaturation of the constituent fatty acids.

Structural Representation

The chemical structure of **1,3-Diarachidonoyl-2-oleoyl glycerol** is depicted in the following diagram:

Structure of **1,3-Diarachidonoyl-2-oleoyl glycerol**.

Experimental Protocols: Synthesis and Purification

The synthesis of structured triacylglycerols such as **1,3-Diarachidonoyl-2-oleoyl glycerol** is most effectively achieved through enzymatic methods, which offer high specificity and minimize the formation of byproducts. The following protocols are based on established methodologies for similar structured lipids.

One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol rich in oleic acid at the sn-2 position (e.g., triolein) with an excess of arachidonic acid.

Materials:

- Triolein (substrate)
- Arachidonic acid
- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
- n-hexane (optional, for solvent-based system)
- Round-bottom flask
- Magnetic stirrer with heating
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine triolein and arachidonic acid in a molar ratio ranging from 1:2 to 1:12. For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
- Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for a period of 4-24 hours.
- Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can be washed with hexane for potential reuse.

Two-Step Chemoenzymatic Synthesis

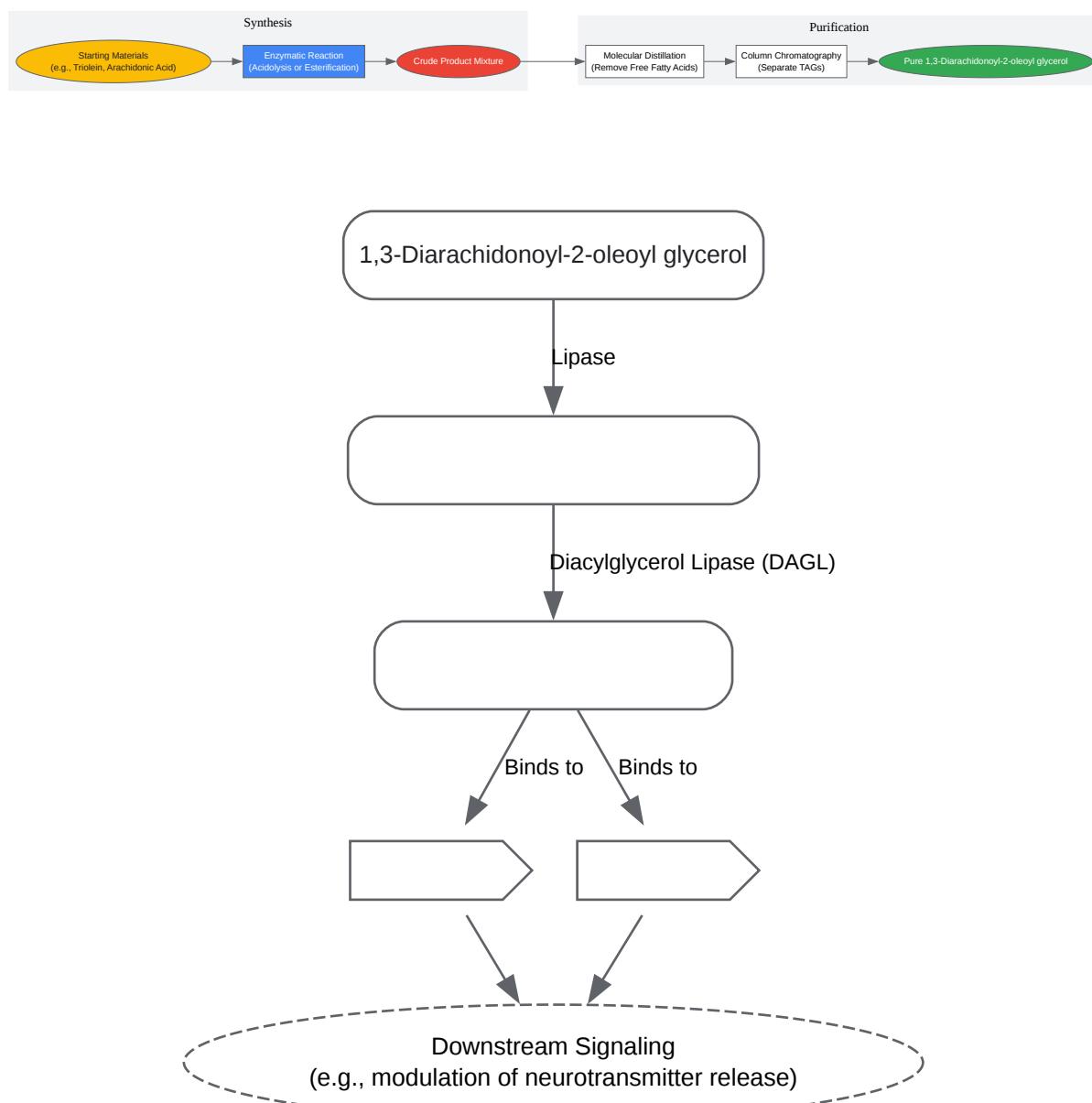
This approach offers a more controlled synthesis by first producing the 2-oleoyl-glycerol intermediate.

Step 1: Synthesis of 2-Oleoyl-glycerol (2-Monoolein)

- **Ethanolysis:** A starting triacylglycerol (e.g., triolein) is subjected to ethanolysis using an sn-1,3 specific lipase in the presence of ethanol. This selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monoolein.
- **Purification:** The resulting 2-monoolein is purified from the reaction mixture, often through crystallization or chromatography.

Step 2: Acylation with Arachidonic Acid

- **Reaction Setup:** The purified 2-oleoyl-glycerol is dissolved in an appropriate anhydrous solvent (e.g., chloroform) in a flame-dried, three-necked flask under an inert atmosphere.
- **Acylation:** Arachidonic acid, activated as an acyl chloride or anhydride, is added to the reaction mixture, often in the presence of a base like pyridine to neutralize the leaving group.
- **Reaction Monitoring and Work-up:** The reaction is monitored for completion (e.g., by thin-layer chromatography). Upon completion, the reaction is quenched, and the product is extracted and washed.
- **Final Purification:** The crude **1,3-Diarachidonoyl-2-oleoyl glycerol** is purified by crystallization or column chromatography.


Purification of the Final Product

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts.

- **Molecular Distillation:** This technique is highly effective for removing excess free fatty acids from the crude product.
- **Column Chromatography:** Silica gel chromatography can be employed to separate the desired triacylglycerol from other lipid species.

- Crystallization: Recrystallization from a suitable solvent system can yield a highly purified crystalline product.

The following diagram illustrates a general workflow for the synthesis and purification of **1,3-Diarachidonoyl-2-oleoyl glycerol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [The Triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026013#what-is-the-structure-of-1-3-diarachidonoyl-2-oleoyl-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com